1,3-dimethyl-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-pyrazole
Description
The compound 1,3-dimethyl-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-pyrazole features a pyrazole core substituted with a methyl group at positions 1 and 3. The 5-position is functionalized with an azetidine ring conjugated to a thieno[3,2-c]pyridine moiety via a carbonyl linkage. Synthesis of such polycyclic systems often involves multicomponent reactions or stepwise functionalization, as seen in related pyrazole derivatives (e.g., and ).
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-11-7-14(18(2)17-11)16(21)20-9-13(10-20)19-5-3-15-12(8-19)4-6-22-15/h4,6-7,13H,3,5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODJRNNYOWLYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c]pyridine core, which is then functionalized to introduce the azetidine-1-carbonyl group. The final step involves the formation of the pyrazole ring through cyclization reactions. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1,3-dimethyl-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogs with Azetidine Moieties
- 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole (CAS 1574639-77-2) Molecular Formula: C₂₁H₂₂FN₃O₂ Key Features: Azetidine linked to a fluorophenoxy group and pyrazole. The electron-withdrawing fluorine and methoxy groups may enhance metabolic stability compared to the target compound’s thienopyridine system. Synthesis: Not detailed in evidence but likely involves nucleophilic substitution or coupling reactions.
Pyrazole Derivatives with Thieno-Pyridine Systems
- 6-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyridin-3-amine (CAS 926211-42-9) Molecular Formula: C₁₁H₁₃N₃S Key Features: Thieno[3,2-c]pyridine fused to a pyridine ring.
Pyrazole-Based Pesticides
- Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) Molecular Formula: C₁₂H₄Cl₂F₆N₄OS Key Features: Electron-deficient pyrazole with trifluoromethyl groups, enhancing pesticidal activity. Contrasts with the target compound’s lack of halogen substituents.
Pyrazole-Carbonitrile Derivatives
- 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Molecular Formula: C₁₅H₁₄N₆OS Synthesis: Reaction of pyrazole precursors with tetrazole-thiols (66.64% yield). Key Features: Tetrazole-thiol linker introduces sulfur-based hydrogen bonding, unlike the target’s azetidine-carbonyl bridge.
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis likely requires multistep protocols, contrasting with higher-yield routes for simpler pyrazole-carbonitriles (e.g., 66.64% in ).
- Electronic Effects: The thieno[3,2-c]pyridine moiety in the target compound may confer stronger electron-donating properties than fluorophenoxy groups in CAS 1574639-77-2, affecting redox stability.
Biological Activity
1,3-Dimethyl-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a pyrazole ring substituted with a thieno[3,2-c]pyridine moiety and an azetidine carbonyl group. The compound's unique structure is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds containing pyrazole rings have shown significant growth inhibition in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the β-catenin pathway, which regulates genes involved in cell proliferation and survival.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| RX-5902 | Various human cancer cell lines | 10-20 | Inhibition of p68 RNA helicase |
| Similar Pyrazoles | Multiple cancer types | Varies | Modulation of β-catenin pathway |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies on related compounds indicate that modifications in the structure can lead to enhanced inhibition of enzymes such as α-glucosidase. This suggests that this compound may exhibit similar properties.
Table 2: Enzyme Inhibition Data
Case Studies
A notable study investigated the effects of a structurally similar compound on cancer cells. The results demonstrated that treatment with the compound resulted in significant downregulation of genes associated with tumor growth and survival. This suggests that compounds with similar structures may also possess anticancer properties.
Q & A
Q. What reaction conditions favor the formation of azetidine-1-carbonyl linkages without side products?
- Methodological Answer : Use carbodiimide coupling agents (EDC/HOBt) under inert atmospheres to minimize hydrolysis. Monitor reaction progress via TLC (R ~0.5 in 1:1 EtOAc/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
